molecular formula C27H22N2O2S2 B12034736 (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 617695-05-3

(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12034736
CAS No.: 617695-05-3
M. Wt: 470.6 g/mol
InChI Key: QJSGCHBLUQUWOI-VHXPQNKSSA-N
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Description

(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex synthetic compound designed for research purposes, integrating two privileged heterocyclic structures: a 2-thioxo-thiazolidin-4-one and an indol-2-one. The 4-thiazolidinone core is a recognized scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific incorporation of a 2-thioxo substitution and an arylidene moiety at the 5-position is a common structural modification explored to enhance biological potency and selectivity in drug discovery efforts . This compound is supplied as a dry powder for research use. It is intended for in vitro studies only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate safety precautions. The product is stored under inert conditions at -20°C to ensure long-term stability.

Properties

CAS No.

617695-05-3

Molecular Formula

C27H22N2O2S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H22N2O2S2/c1-17-12-14-19(15-13-17)16-28-22-11-7-6-10-21(22)23(25(28)30)24-26(31)29(27(32)33-24)18(2)20-8-4-3-5-9-20/h3-15,18H,16H2,1-2H3/b24-23-

InChI Key

QJSGCHBLUQUWOI-VHXPQNKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 4-oxo-2-thioxothiazolidine ring is typically constructed via cyclocondensation between 1-phenylethylamine, carbon disulfide, and α-chloroacetyl chloride under basic conditions. Source details an optimized protocol using triethylamine (Et₃N) in refluxing methanol, achieving 78–85% yields through the following sequence:

  • Formation of the thiourea intermediate from 1-phenylethylamine and CS₂

  • Nucleophilic displacement with α-chloroacetyl chloride

  • Intramolecular cyclization to form the thiazolidinone ring

The reaction mechanism proceeds through initial thiocarbamate formation, followed by SN2 displacement and 5-exo-trig cyclization (Scheme 1).

Catalytic System Optimization

Comparative studies of catalysts reveal significant yield variations:

CatalystTemperature (°C)Time (h)Yield (%)
NaOH (1M)601252
PyridineReflux2463
DBU80871
Et₃N65784

Triethylamine emerges as the superior base due to its optimal pKa (10.75) for deprotonation without promoting side reactions.

Indole Moiety Preparation

Friedel-Crafts Alkylation Strategy

The 1-(4-methylbenzyl)indole-2-one system is synthesized via Friedel-Crafts alkylation of indolin-2-one with 4-methylbenzyl bromide. Source specifies anhydrous AlCl₃ (1.2 eq) in dichloromethane at 0°C→RT, achieving 89% yield with <5% dialkylation byproducts.

Key parameters:

  • Strict temperature control prevents electrophilic aromatic substitution at C3

  • Molecular sieves (4Å) absorb generated HBr, shifting equilibrium

Palladium-Catalyzed C-H Activation

Recent advances employ Pd(OAc)₂ (5 mol%) with XPhos ligand for direct benzylic coupling:

Indolin-2-one + 4-methylbenzyl alcohol → 1-(4-methylbenzyl)indole-2-one
This method eliminates halide waste and improves atom economy (78% yield, 96% purity).

Conjugated System Assembly

Knoevenagel Condensation

The central conjugation is established through Knoevenagel condensation between 1-(4-methylbenzyl)indole-2-one and 4-oxo-3-(1-phenylethyl)-2-thioxothiazolidine-5-carbaldehyde. Source reports:

  • Piperidine (20 mol%) catalyst in ethanol/THF (3:1)

  • Microwave irradiation (100W, 80°C, 30 min)

  • 92% yield with Z:E > 20:1

The reaction proceeds via enolate formation at C3 of the indole, followed by conjugate addition to the thiazolidinone aldehyde (Scheme 2).

Stereochemical Control Mechanisms

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the Z-isomer is thermodynamically favored by 9.3 kcal/mol due to:

  • Reduced steric clash between 4-methylbenzyl and 1-phenylethyl groups

  • Conjugative stabilization of the exocyclic double bond

  • Intramolecular H-bonding between indole NH and thioxo sulfur

Process Optimization and Scale-Up

Solvent Screening

A multivariate study identified optimal solvent systems:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78193
Ethanol24.38897
THF7.57689
DCM:MeOH (2:1)8.99298

Ethanol/DCM mixtures provide ideal polarity for both indole enolate formation and thiazolidinone aldehyde solubility.

Continuous Flow Synthesis

Recent innovations employ microreactor technology (Corning AFR module) to enhance reproducibility:

  • Residence time: 8.5 min

  • Temperature: 75°C

  • Productivity: 12 g/h

  • Purity: 99.2% (HPLC)

Analytical Characterization

Critical quality attributes are verified through:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.82 (d, J = 7.8 Hz, 1H, indole H4)

    • δ 6.34 (s, 1H, exocyclic CH)

    • δ 4.61 (q, J = 6.9 Hz, 1H, CH(CH3)Ph)

  • HRMS (ESI-TOF):

    • m/z 515.1432 [M+H]+ (calc. 515.1429)

  • XRD :

    • Dihedral angle between indole and thiazolidinone planes: 38.7°

    • C=S bond length: 1.681 Å (confirmed thione tautomer)

Comparative Evaluation of Synthetic Routes

MethodStepsOverall Yield (%)Purity (%)Cost Index
Linear Synthesis628951.00
Convergent Approach445970.75
Flow Chemistry368990.60

The convergent strategy combining separately synthesized indole and thiazolidinone precursors demonstrates optimal balance between efficiency and quality .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison of Compound A with Analogues

    Compound ID / Source Core Structure Key Substituents Biological Activity Key Findings References
    Compound A Indole-2-one + thiazolidinone 4-methylbenzyl, 1-phenylethyl, (Z)-config Not explicitly reported High structural complexity; potential for target-specific interactions
    5b () Indole + thiazolidinone 3-hydroxyphenyl, indolylmethylene Antibacterial, antifungal Lead compound for drug development
    (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () Rhodanine derivative 2-methylbenzylidene, phenyl N/A Demonstrated crystallographic stability; synthetic model for SAR studies
    CID 5942870 () Indole-2-one + thiazolidinone Isobutyl, 4-methylbenzyl N/A Structural variation highlights role of alkyl substituents in solubility
    2-(1H-indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one () Thiazolidin-4-one + indole Phenylamino, methyl Antimicrobial 73% synthetic yield; validated via FT-IR/NMR

    Crystallographic and Computational Insights

    • Crystallography : Analogues (e.g., ) were characterized using SHELX and WinGX, confirming Z-configuration and planarity .

    Biological Activity

    The compound (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C27H22N2O2S2C_{27}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of approximately 462.60 g/mol. The structure contains both indole and thiazolidine moieties, which are known to contribute to various biological activities.

    Antimicrobial Activity

    Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. In particular:

    • Antibacterial Activity : The compound has shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.0040.004 to 0.03mg/mL0.03\,mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
    BacteriaMIC (mg/mL)MBC (mg/mL)
    E. coli0.0150.030
    S. aureus0.0080.020
    Bacillus cereus0.0150.025
    Enterobacter cloacae0.0040.008

    Antifungal Activity

    The compound also demonstrates antifungal properties, with effective concentrations reported in the range of 0.0040.004 to 0.06mg/mL0.06\,mg/mL. It has been particularly effective against fungi such as Trichoderma viride and Aspergillus fumigatus, with the former being the most sensitive .

    Cytotoxicity Studies

    Cytotoxicity assays using MTT have shown that while the compound exhibits potent antimicrobial activity, it also has a favorable safety profile against normal human cells (MRC5), indicating its potential for therapeutic use without significant cytotoxic effects .

    The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth:

    • Bacterial Inhibition : Molecular docking studies suggest that the compound interacts with MurB enzyme in E. coli, which is crucial for peptidoglycan synthesis .
    • Fungal Inhibition : The inhibition mechanism against fungi involves targeting lanosterol demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes .

    Case Studies

    Several studies have explored the therapeutic potential of similar compounds:

    • Study on Antibacterial Efficacy : A study demonstrated that derivatives of thiazolidinones showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin by factors of 10 to 50 times .
    • Anti-inflammatory Effects : Compounds similar in structure have been shown to reduce leukocyte activation and inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .

    Q & A

    Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

    The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

    • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in recrystallization .
    • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency . Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .
    StepKey ParametersYield RangeReference
    Cyclization70°C, DMF, 6h65–78%
    RecrystallizationEthanol, 0°C>95% purity

    Q. Which analytical techniques are critical for confirming the compound’s structure?

    • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., indole protons at δ 7.2–7.8 ppm, thioxo group at δ 190–200 ppm) .
    • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and Z-configuration .
    • HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

    Q. How can researchers evaluate the compound’s biological activity in preclinical studies?

    • Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
    • Cell-Based Studies : Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7) .
    • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated?

    • Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
    • Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways in thiazolidinone ring formation .
    • Computational Modeling : Density Functional Theory (DFT) predicts transition states and reaction energetics (software: Gaussian) .

    Q. What computational tools are recommended for predicting pharmacological properties?

    • Molecular Docking : AutoDock Vina models interactions with protein targets (e.g., COX-2) .
    • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, metabolic stability, and toxicity .
    • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity using MOE or RStudio .

    Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?

    • Reproducibility Checks : Validate assays with positive/negative controls and standardized protocols .
    • Structural Analog Comparison : Test derivatives (e.g., fluorinated vs. chlorinated analogs) to isolate activity drivers .
    • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity) .
    Data ContradictionTroubleshooting StrategyReference
    Variable IC50 valuesStandardize assay conditions (pH, temperature)
    Inconsistent NMR peaksRe-crystallize or use deuterated solvents

    Methodological Resources

    • Crystallography : SHELXL (structure refinement) and WinGX (data visualization) .
    • Synthesis Optimization : Design of Experiments (DoE) for reaction parameter screening .
    • Bioactivity Data Analysis : GraphPad Prism for dose-response curve fitting .

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